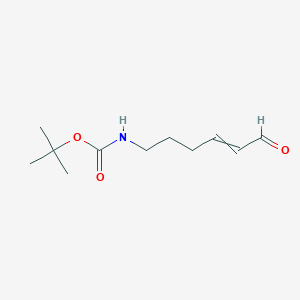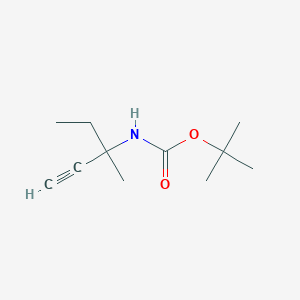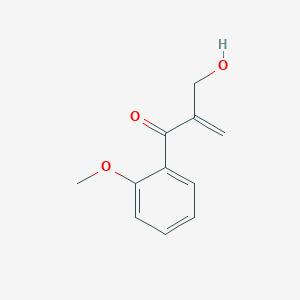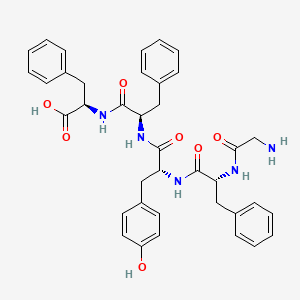
tert-Butyl (6-oxohex-4-en-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-oxohex-4-en-1-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a hexenyl chain, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of tert-Butyl (6-hydroxyhexyl)carbamate: One common method involves the oxidation of tert-butyl (6-hydroxyhexyl)carbamate using reagents such as pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Oxidation with Sodium Hypochlorite: Another method involves the use of sodium hypochlorite (NaOCl) in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and potassium bromide (KBr) in dichloromethane and water.
Industrial Production Methods: Industrial production methods for tert-butyl (6-oxohex-4-en-1-yl)carbamate are similar to laboratory methods but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl (6-oxohex-4-en-1-yl)carbamate can undergo further oxidation reactions to form more oxidized products.
Reduction: The compound can be reduced to form tert-butyl (6-hydroxyhex-4-en-1-yl)carbamate using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can participate in substitution reactions where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), sodium hypochlorite (NaOCl), TEMPO.
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed:
Oxidation: More oxidized carbamate derivatives.
Reduction: tert-Butyl (6-hydroxyhex-4-en-1-yl)carbamate.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: tert-Butyl (6-oxohex-4-en-1-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound can be used in the development of pharmaceuticals due to its ability to form stable carbamate linkages, which are important in drug design.
Industry:
Mécanisme D'action
The mechanism of action of tert-butyl (6-oxohex-4-en-1-yl)carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to exert their effects. The compound can inhibit esterases and other enzymes by forming stable carbamate-enzyme complexes .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the hexenyl chain.
tert-Butyl (4-ethynylphenyl)carbamate: Another carbamate with an ethynylphenyl group instead of the hexenyl chain.
Uniqueness: tert-Butyl (6-oxohex-4-en-1-yl)carbamate is unique due to its specific structure, which includes a hexenyl chain and a carbamate functional group. This structure provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
646062-88-6 |
|---|---|
Formule moléculaire |
C11H19NO3 |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
tert-butyl N-(6-oxohex-4-enyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h5,7,9H,4,6,8H2,1-3H3,(H,12,14) |
Clé InChI |
QQVSSIIOMQWLSW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Pyrrolidinecarboxylic acid,2-[[4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-1-piperidinyl]carbonyl]-,1,1-dimethylethyl ester,(2S)-](/img/structure/B12602097.png)

silane](/img/structure/B12602111.png)
![5-Chloro-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B12602112.png)

![({3-[(2-Bromophenyl)methyl]cyclohex-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12602116.png)


![1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12602126.png)
![Ethyl 3-{4-[(trifluoromethyl)sulfanyl]phenyl}propanoate](/img/structure/B12602137.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-fluoro-N-(4-hydroxybutyl)-](/img/structure/B12602138.png)
stannane](/img/structure/B12602153.png)
